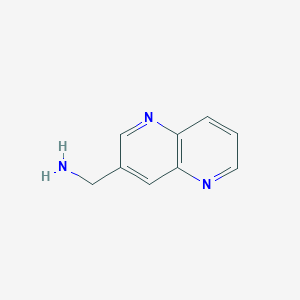

(1,5-Naphthyridin-3-yl)methanamine

Description

(1,5-Naphthyridin-3-yl)methanamine is a heterocyclic amine featuring a 1,5-naphthyridine core substituted with a methanamine group at the 3-position. The 1,5-naphthyridine scaffold is a bicyclic aromatic system containing two nitrogen atoms, which confers unique electronic and structural properties.

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

1,5-naphthyridin-3-ylmethanamine |

InChI |

InChI=1S/C9H9N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H,5,10H2 |

InChI Key |

HGQBGDYGIUDPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)CN)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-3-yl)methanamine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization .

Industrial Production Methods: Industrial production methods for (1,5-Naphthyridin-3-yl)methanamine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: (1,5-Naphthyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

(1,5-Naphthyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1,5-Naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues in the Naphthyridine Family

ST-2431 [(Rac)-trans-1-tert-butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate]

- Structure : Unlike (1,5-Naphthyridin-3-yl)methanamine, ST-2431 incorporates a pyrrolidine ring fused to the 1,5-naphthyridine core, with additional ester and tert-butyl groups.

- Reactivity : The ester groups in ST-2431 may enhance solubility in organic solvents compared to the primary amine in (1,5-Naphthyridin-3-yl)methanamine, which could influence its utility in synthetic applications .

3-Methoxy-4-Methyl-1,5-naphthyridine (CAS 893566-31-9)

- Structure : This compound lacks the methanamine group but includes methoxy and methyl substituents on the naphthyridine ring.

Methanamine Derivatives with Aromatic/Heterocyclic Cores

N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Features a benzimidazole core linked to a 4-chlorophenylmethanamine group.

- Biological Activity : Demonstrated inhibitory effects on wheat germination, suggesting herbicidal or plant growth-regulating properties. In contrast, (1,5-Naphthyridin-3-yl)methanamine’s biological roles remain less explored but may differ due to its distinct heterocyclic core .

R-(+)-1-(Naphthyl)ethylamine (CAS 3886-70-2)

- Structure : Contains a naphthalene ring instead of naphthyridine, with an ethylamine side chain.

- Its primary use as a pharmaceutical intermediate contrasts with the broader technological applications of naphthyridine derivatives .

5-(MethoxyMethyl)-1H-Pyrazole-3-Methanamine (CAS 936940-44-2)

- Structure : A pyrazole-based methanamine derivative with a methoxymethyl substituent.

- Applications : Pyrazole derivatives are often utilized as agrochemicals or kinase inhibitors. The presence of the oxygen-rich substituent may improve solubility compared to (1,5-Naphthyridin-3-yl)methanamine, which could influence bioavailability in drug design .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Purity (%) | Applications |

|---|---|---|---|---|

| (1,5-Naphthyridin-3-yl)methanamine | 1,5-Naphthyridine | Methanamine at C3 | N/A | Medicinal chemistry, materials |

| ST-2431 | 1,5-Naphthyridine | Pyrrolidine, ester groups | 95 | Chiral synthesis intermediates |

| R-(+)-1-(Naphthyl)ethylamine | Naphthalene | Ethylamine | N/A | Pharmaceutical intermediates |

| N-(1H-Benzimidazol-2-yl)-... | Benzimidazole | 4-Chlorophenylmethanamine | N/A | Plant growth modulation |

Key Findings and Implications

- Structural Flexibility : The 1,5-naphthyridine core offers tunable electronic properties, making (1,5-Naphthyridin-3-yl)methanamine distinct from naphthalene or benzimidazole derivatives in optoelectronic applications .

- Synthetic Utility : Compounds like ST-2431 highlight the importance of functional group diversity in expanding the reactivity and applicability of naphthyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.